N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide
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Overview
Description
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide is an organic compound with the molecular formula C11H13NO2 It is characterized by the presence of a hydroxy group, a phenylethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide typically involves the reaction of ®-2-hydroxy-1-phenylethylamine with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature
Reduction: Lithium aluminum hydride (LiAlH4), ether, reflux
Substitution: Various nucleophiles (e.g., halides, amines), appropriate solvents, and catalysts
Major Products Formed
Oxidation: Formation of N-[(1R)-2-oxo-1-phenylethyl]prop-2-enamide
Reduction: Formation of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamine
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-2-hydroxy-1-phenylethyl]acetamide
- N-[(1R)-2-hydroxy-1-phenylethyl]propionamide
- N-[(1R)-2-hydroxy-1-phenylethyl]butyramide
Uniqueness
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide is unique due to the presence of the prop-2-enamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the hydroxy group and the phenylethyl group further enhances its versatility in various applications.
Properties
IUPAC Name |
N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-11(14)12-10(8-13)9-6-4-3-5-7-9/h2-7,10,13H,1,8H2,(H,12,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRHHXRRTSZQQL-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H](CO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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